molecular formula C13H16O3 B11723960 3-(2-Butan-2-yloxyphenyl)prop-2-enoic acid

3-(2-Butan-2-yloxyphenyl)prop-2-enoic acid

Cat. No.: B11723960
M. Wt: 220.26 g/mol
InChI Key: YUJZBOIWYIYWLF-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-(2-Butan-2-yloxyphenyl)prop-2-enoic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-butan-2-yloxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . The reaction conditions typically include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to improve yield and purity.

Chemical Reactions Analysis

3-(2-Butan-2-yloxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

    Addition: The double bond in the prop-2-enoic acid moiety can participate in addition reactions with halogens, hydrogen, or other electrophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, or water, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-Butan-2-yloxyphenyl)prop-2-enoic acid has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Butan-2-yloxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and signaling pathways involved in various biological processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, it can scavenge reactive oxygen species, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

3-(2-Butan-2-yloxyphenyl)prop-2-enoic acid can be compared with other similar compounds, such as:

    3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid:

    3-(4-Hydroxyphenyl)prop-2-enoic acid:

    3-(3,4-Dihydroxyphenyl)prop-2-enoic acid:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(2-butan-2-yloxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-3-10(2)16-12-7-5-4-6-11(12)8-9-13(14)15/h4-10H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJZBOIWYIYWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC=C1C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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